(2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

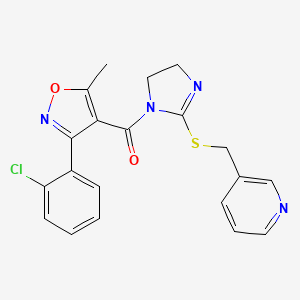

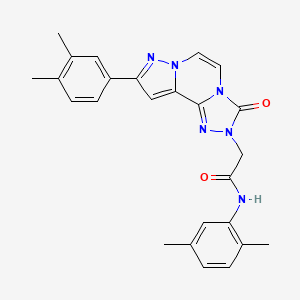

“(2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid” is a chemical compound with the molecular formula C7H6BF2NO5 . It has a molecular weight of 232.93 . This compound is often stored in refrigerated conditions .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6BF2NO5/c1-16-7-4 (11 (14)15)2-3 (9)6 (10)5 (7)8 (12)13/h2,12-13H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

Boronic acids, including “this compound”, are commonly used in Suzuki-Miyaura coupling reactions . This type of reaction is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds. The specific reactions that “this compound” can participate in would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 232.94 . It is typically stored in refrigerated conditions to maintain its stability .科学的研究の応用

Diol Recognition and Binding

- Boronic acids like 3-methoxycarbonyl-5-nitrophenyl boronic acid have demonstrated an ability to bind to diols, suggesting a significant role in diol and carbohydrate recognition. This is exemplified by its binding to a catechol dye and fructose with high affinity, comparable to that of ortho-methylamino substituted boronic acids (Mulla, Agard, & Basu, 2004).

Potential in Food Technology

- Boronic acids have been explored for their potential in the specific reduction of fructose in food matrices, such as fruit juice. This involves the formation of esters with diol structures, with boronic acids like 3-carboxy-5-nitrophenylboronic acid showing interaction with fructose, suggesting applications in altering sugar composition in natural food products (Pietsch & Richter, 2016).

Role in Organometallic Chemistry

- Boronic acids like (4-methoxyphenyl)boronic acid are involved in forming cationic rhodium complexes with new tetraarylpentaborates, indicating their significance in the development of organometallic compounds and catalysis (Nishihara, Nara, & Osakada, 2002).

Applications in Organic Synthesis

- The Suzuki–Miyaura cross-coupling of nitroarene diazonium salts with substituted boronic acids like ortho-methoxy- and benzyloxyphenylboronic acids facilitates the synthesis of highly functionalized organic compounds, demonstrating the utility of boronic acids in advanced synthetic chemistry (Kuethe & Childers, 2008).

Spectroscopic Reporting Applications

- Nitrophenol-based boronic acids have been utilized in designing spectroscopic reporter compounds that change ionization states and spectroscopic properties upon diol binding, making them valuable in constructing sensors for saccharides of biological significance (Ni, Fang, Springsteen, & Wang, 2004).

Fluorescence Quenching Studies

- Boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid have been studied for their fluorescence quenching properties, contributing to the understanding of molecular interactions in different environments (Geethanjali et al., 2015).

Catalysis in Direct Amide Formation

- Derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, including those with methoxy substitutions, have shown increased reactivity as catalysts for direct amide formation between carboxylic acids and amines, highlighting their potential in catalysis (Arnold, Batsanov, Davies, & Whiting, 2008).

Polymer and Material Science

- The attachment of phenyl boronic acids to polyethylene glycol allows for aqueous dispersion of single-walled carbon nanotubes and modulates their optical properties, making them useful in nanomaterials research (Mu et al., 2012).

Chemical Sensing and Chemosensors

- Boronic acids have been employed in the development of fluorescent chemosensors for biologically active substances, emphasizing their role in the detection and analysis of carbohydrates, bioactive substances, and ions (Huang et al., 2012).

作用機序

Target of Action

Boronic acids are generally known to interact with diols , suggesting that this compound may target biomolecules containing diol groups.

Mode of Action

Boronic acids are often used in suzuki-miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process . This suggests that (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid may interact with its targets through similar mechanisms.

Biochemical Pathways

Given the compound’s potential role in suzuki-miyaura coupling , it may influence pathways involving the synthesis of complex organic molecules.

Result of Action

Given its potential role in Suzuki-Miyaura coupling , it may contribute to the formation of carbon-carbon bonds in organic synthesis processes.

Action Environment

It’s known that the compound should be stored in a refrigerated environment , suggesting that temperature could influence its stability.

特性

IUPAC Name |

(2,3-difluoro-6-methoxy-5-nitrophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF2NO5/c1-16-7-4(11(14)15)2-3(9)6(10)5(7)8(12)13/h2,12-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZNHLQUELCRIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC(=C1F)F)[N+](=O)[O-])OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2557596.png)

![1-(4-fluorophenyl)-2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-ethanone](/img/structure/B2557602.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-3-phenylpropyl)methanesulfonamide](/img/structure/B2557603.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenyloxalamide](/img/structure/B2557604.png)

![6-Tert-butyl-2-[1-[2-(2,3-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2557607.png)

![3-Methyl-1-(propan-2-ylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2557613.png)

![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide](/img/structure/B2557614.png)